3-Butynoic acid, 2-(acetylamino)-, (S)-
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Overview
Description
3-Butynoic acid, 2-(acetylamino)-, (S)- is an organic compound with a unique structure that includes both an alkyne and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butynoic acid, 2-(acetylamino)-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-butynoic acid and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acetylation process.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Butynoic acid, 2-(acetylamino)-, (S)- may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
3-Butynoic acid, 2-(acetylamino)-, (S)- undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 3-Butynoic acid, 2-(acetylamino)-, (S)-, such as carboxylic acids, ketones, and substituted amides.
Scientific Research Applications
3-Butynoic acid, 2-(acetylamino)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and click chemistry reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the synthesis of various functionalized compounds and materials.
Mechanism of Action
The mechanism of action of 3-Butynoic acid, 2-(acetylamino)-, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as an inhibitor of acyl CoA dehydrogenase, an enzyme involved in fatty acid metabolism.
Pathways Involved: By inhibiting this enzyme, the compound can modulate metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Butynoic acid: Shares the alkyne functional group but lacks the acetylamino group.
2-Amino-3-butynoic acid: Contains an amino group instead of an acetylamino group.
Uniqueness
3-Butynoic acid, 2-(acetylamino)-, (S)- is unique due to its combination of alkyne and amide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
73537-08-3 |
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Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
(2S)-2-acetamidobut-3-ynoic acid |
InChI |
InChI=1S/C6H7NO3/c1-3-5(6(9)10)7-4(2)8/h1,5H,2H3,(H,7,8)(H,9,10)/t5-/m0/s1 |
InChI Key |
LRGYRJZGUPFTQI-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C#C)C(=O)O |
Canonical SMILES |
CC(=O)NC(C#C)C(=O)O |
Origin of Product |
United States |
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